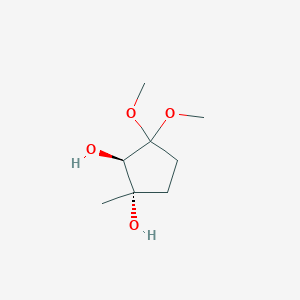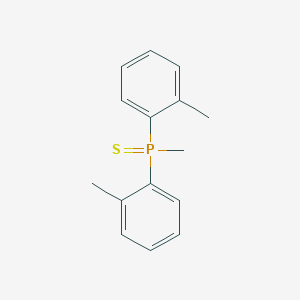
Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane is a chemical compound with the molecular formula C15H17PS It is known for its unique structure, which includes a phosphane core bonded to two 2-methylphenyl groups and a sulfanylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with 2-methylphenyl groups under controlled conditions. One common method includes the use of a phosphane chloride, which reacts with 2-methylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
科学研究应用
Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
Diphenylphosphane: Similar structure but lacks the sulfanylidene group.
Triphenylphosphane: Contains three phenyl groups instead of two 2-methylphenyl groups.
Methylphenylphosphane: Contains only one phenyl group and one methyl group.
Uniqueness
Methylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of both 2-methylphenyl groups and the sulfanylidene group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
CAS 编号 |
918962-31-9 |
|---|---|
分子式 |
C15H17PS |
分子量 |
260.3 g/mol |
IUPAC 名称 |
methyl-bis(2-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H17PS/c1-12-8-4-6-10-14(12)16(3,17)15-11-7-5-9-13(15)2/h4-11H,1-3H3 |
InChI 键 |
DVTYNAYZKLZSDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1P(=S)(C)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



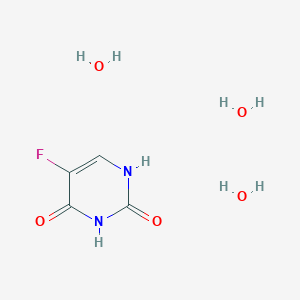
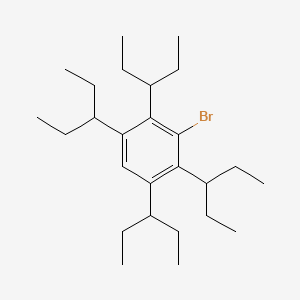
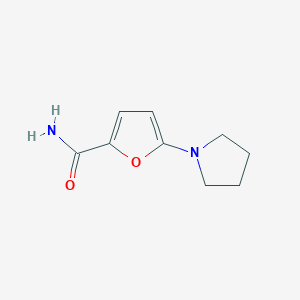
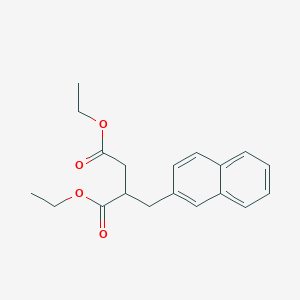
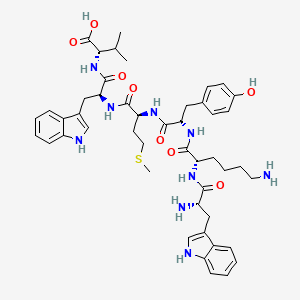
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
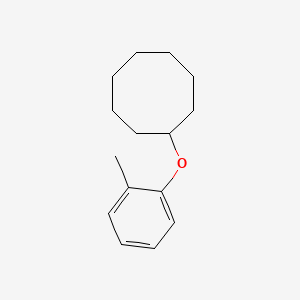
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)
